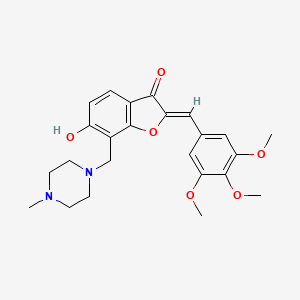

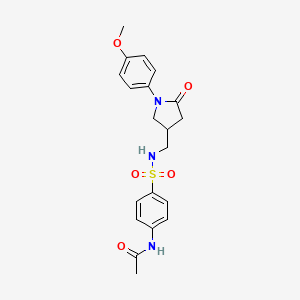

![molecular formula C19H16N2O2S B2992023 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide CAS No. 2034471-24-2](/img/structure/B2992023.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene is a polycyclic aromatic compound and is a key structural motif in various pharmaceuticals and organic materials . It’s known for its biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined by methods such as single-crystal X-ray diffraction . The planarity of the aryl groups appended to the molecule can affect the efficiency of radiative decay .Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, they can display major absorption bands assigned to π–π* transitions, as well as weak intramolecular charge-transfer (ICT) transitions .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be characterized by methods such as multinuclear NMR spectroscopy and elemental analysis . They can exhibit photoluminescence emissions under certain conditions .Scientific Research Applications

Anticancer Activity

Research indicates that hydroxyl-containing benzo[b]thiophene analogs exhibit selective antiproliferative activity against cancer cells, particularly laryngeal cancer cells. They enhance antioxidant enzyme activity and reduce ROS production, correlating with their antiproliferative effect. These compounds trigger apoptosis by increasing the BAX/BCL-2 ratio and activating the caspase cascade. Their molecular docking studies predict strong interactions with proteins such as CYP1A2, suggesting potential for combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023). Additionally, N-hydroxybenzamide derivatives have shown inhibitory activity against histone deacetylases, displaying antiproliferative activity against human colon carcinoma and lung cancer cell lines by inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Synthetic Methodologies

The synthesis of benzo[b]thiophene derivatives has been extensively studied. For instance, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives to form cyano- or phenylsulfonyl[1]benzothieno[2,3-b]quinolines, highlighting a transition-metal-free annulation method for synthesizing heterocycles (Nowacki & Wojciechowski, 2017). Another study demonstrated the synthesis of 2-aryl-3-substituted benzo[b]thiophenes, illustrating the use of aromatic nucleophilic substitution reactions and Heck-type coupling for synthesizing these compounds (David et al., 2005).

Molecular Interactions

Investigations into the molecular structure of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed insights into their molecular conformations and supramolecular aggregation. These studies are crucial for understanding the interactions that govern their biological activity and potential pharmaceutical applications (Sagar et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-19(23,17-10-14-6-2-3-8-16(14)24-17)12-21-18(22)15-7-4-5-13(9-15)11-20/h2-10,23H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTWUBBYQIXIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

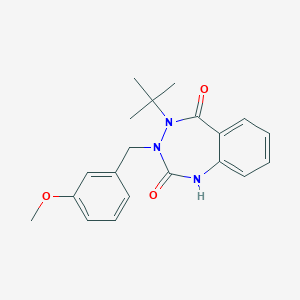

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)

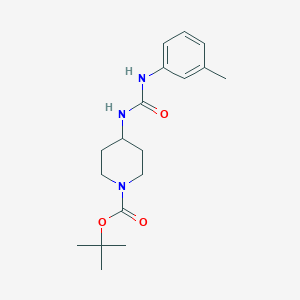

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2991949.png)

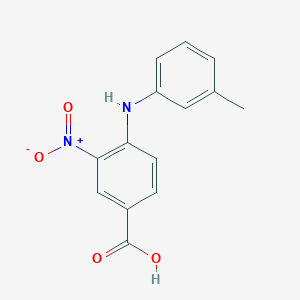

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2991955.png)

![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2991957.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991958.png)

![[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2991959.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2991961.png)

![2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2991963.png)